3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1031245-78-9
VCID: VC4996734
InChI: InChI=1S/C27H25N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h4-12,14-15,22H,13,16H2,1-3H3
SMILES: CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.58

3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

CAS No.: 1031245-78-9

Cat. No.: VC4996734

Molecular Formula: C27H25N3O3S

Molecular Weight: 471.58

* For research use only. Not for human or veterinary use.

3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one - 1031245-78-9

Specification

CAS No. 1031245-78-9
Molecular Formula C27H25N3O3S
Molecular Weight 471.58
IUPAC Name 3-benzyl-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Standard InChI InChI=1S/C27H25N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h4-12,14-15,22H,13,16H2,1-3H3
Standard InChI Key UMFCXVBUNAHMCR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC

Introduction

3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that belongs to the imidazoquinazoline family. This compound is characterized by its unique structural features, including a fused ring system comprising both imidazole and quinazoline moieties, as well as the presence of various functional groups such as benzyl, methoxy, and sulfanyl. Its chemical formula is C27H25N3O3SC_{27}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 471.58 g/mol.

Functional Groups

The compound contains:

  • Benzyl Group: Enhances hydrophobic interactions.

  • Methoxy Groups: Contributes to solubility and reactivity.

  • Sulfanyl Group: Imparts unique chemical reactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazoquinazoline Core: This involves cyclization of appropriate precursors such as 2-aminobenzylamine with a suitable aldehyde or ketone under acidic or basic conditions.

  • Introduction of Functional Groups: The benzyl and methoxy groups can be introduced through nucleophilic substitution reactions using reagents like benzyl bromide and methoxybenzyl chloride in the presence of bases such as potassium carbonate.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Particularly at the sulfanyl group, leading to sulfoxides or sulfones.

  • Reduction: Targeting the imidazoquinazoline core or benzyl groups to form dihydro derivatives.

  • Substitution: Methoxy and benzyl groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionHalides, thiols, amines

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and exploring new chemical reactions and mechanisms.

Biological Activity

Research indicates that 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one may possess significant biological activities:

  • Anti-Cancer Properties: Potential to inhibit specific kinases involved in cancer cell signaling pathways.

  • Anti-inflammatory Effects: May modulate inflammatory responses through interaction with relevant biological targets.

Industrial Use

Industrially, this compound can be utilized in developing new materials with enhanced stability or reactivity due to its unique structural features.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The structural configuration allows it to fit into active sites, potentially modulating their activity and leading to therapeutic effects.

Comparison with Related Compounds

This compound can be compared with similar compounds within its class:

Compound NameKey Differences
Imidazo[1,2-c]quinazolin-2(3H)-oneLacks additional functional groups
8,9-Dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-oneMissing the benzyl group
3-Benzyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-oneAbsence of the sulfanyl group

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